Oral Route Efficacy: 100% Survival in Lethal Murine Coccidioidomycosis vs. Minimal Oral Protection with Miconazole and Econazole
Doconazole (R-34000) demonstrated striking superiority over miconazole and econazole when administered orally in a lethal murine model of Coccidioides immitis infection. While miconazole and econazole were ineffective via the oral route and required intramuscular administration to achieve therapeutic benefit, Doconazole was 'very highly effective' orally [1]. All orally treated mice survived a challenge lethal to more than 80% of untreated control animals [1]. This route-dependent efficacy contrast represents the most definitive differentiation of Doconazole from its closest imidazole analogs [1].
| Evidence Dimension | Oral therapeutic efficacy in lethal experimental coccidioidomycosis |
|---|---|
| Target Compound Data | 100% survival in orally treated mice; highly effective via oral route |
| Comparator Or Baseline | Miconazole and econazole: minimal or negligible efficacy via oral route; effective only via intramuscular route |
| Quantified Difference | Qualitative categorical difference: oral route effective (Doconazole) vs. oral route ineffective (miconazole/econazole). Control mortality >80%. |
| Conditions | Murine model of lethal Coccidioides immitis infection; oral administration route |
Why This Matters
For experimental coccidioidomycosis research requiring oral administration, only Doconazole among early-generation imidazoles provides validated oral efficacy; substitution with miconazole or econazole will yield negative or uninterpretable results.
- [1] Levine HB. R34000, a dioxolane imidazole in the therapy for experimental coccidioidomycosis. Comparison with miconazole and econazole. Chest. 1976 Dec;70(6):755-9. doi:10.1378/chest.70.6.755. PMID: 1001052. View Source
